molecular formula C12H17ClFN B3021393 4-(4-Fluorobenzyl)piperidine hydrochloride CAS No. 92822-03-2

4-(4-Fluorobenzyl)piperidine hydrochloride

Cat. No. B3021393
CAS RN: 92822-03-2
M. Wt: 229.72 g/mol
InChI Key: OJKWWANXBGLGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorobenzyl)piperidine hydrochloride (4-FBPH) is a synthetic derivative of the naturally occurring alkaloid piperidine. It is a potent agonist of the sigma-1 receptor, a protein found in the brain and other tissues. 4-FBPH has been used in various scientific research applications, such as studies of sigma-1 receptor function, drug development, and biochemical and physiological effects.

Scientific Research Applications

Pharmaceutical Intermediate

“4-(4-Fluorobenzyl)piperidine hydrochloride” is an important and valuable pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical compounds.

Synthesis of 4-(Substituted-benzyl)piperidines

This compound is used as a reactant in the synthesis of 4-(Substituted-benzyl)piperidines . Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom, and they are widely used in medicinal chemistry.

Synthesis of (±)-3-(Substituted-benzyl)pyrrolidines

“4-(4-Fluorobenzyl)piperidine hydrochloride” is also used in the synthesis of (±)-3-(Substituted-benzyl)pyrrolidines . Pyrrolidines are another class of organic compounds with a five-membered ring containing one nitrogen atom, and they are also widely used in medicinal chemistry.

Development of Tyrosinase Inhibitors

According to a Chinese research paper , this compound has been explored for the development of new tyrosinase inhibitors. Tyrosinase is an enzyme involved in the production of melanin, and inhibitors of this enzyme are being researched for preventing skin pigmentation and melanoma.

Chemical Research

“4-(4-Fluorobenzyl)piperidine hydrochloride” is used in chemical research due to its unique structure and reactivity . It can be used to study reaction mechanisms, develop new synthetic methods, and explore the properties of related compounds.

Education and Training

In educational settings, this compound can be used in teaching laboratories for organic synthesis experiments . It provides students with the opportunity to learn about the synthesis and properties of piperidines and pyrrolidines.

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKWWANXBGLGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588780
Record name 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzyl)piperidine hydrochloride

CAS RN

193357-52-7, 92822-03-2
Record name 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-fluorophenyl)methyl]piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorobenzyl)piperidine hydrochloride
Reactant of Route 2
4-(4-Fluorobenzyl)piperidine hydrochloride
Reactant of Route 3
4-(4-Fluorobenzyl)piperidine hydrochloride
Reactant of Route 4
4-(4-Fluorobenzyl)piperidine hydrochloride
Reactant of Route 5
4-(4-Fluorobenzyl)piperidine hydrochloride
Reactant of Route 6
4-(4-Fluorobenzyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.